Product packaging for 4-sec-Butylaniline(Cat. No.:CAS No. 30273-11-1)

4-sec-Butylaniline

Cat. No.: B1345595
CAS No.: 30273-11-1
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-UHFFFAOYSA-N
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Description

Isomeric Considerations and Stereochemical Aspects

4-sec-Butylaniline possesses isomers, which are compounds with the same molecular formula but different structural arrangements. The isomers of butylaniline are determined by the position of the butyl group on the aniline (B41778) ring and the branching of the butyl group itself. The sec-butyl group in this compound is attached to the fourth position (para-position) of the aniline ring. Other positional isomers include 2-sec-butylaniline (B1295110) and 3-sec-butylaniline. Furthermore, there are isomers related to the structure of the butyl group, such as n-butylaniline, isobutylaniline, and tert-butylaniline.

A key feature of this compound is the presence of a stereocenter in the sec-butyl group, specifically at the carbon atom bonded to the benzene (B151609) ring. This makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-4-sec-butylaniline and (S)-4-sec-butylaniline.

The separation of stereoisomers is a significant challenge in organic chemistry. For compounds with multiple stereogenic centers, this leads to the existence of multiple stereoisomers. nih.gov Techniques like capillary electrophoresis using cyclodextrins as chiral selectors have been employed to separate the stereoisomers of complex molecules. nih.gov The development of biocatalytic methods, such as using engineered myoglobin (B1173299) for N-H insertion reactions, has shown promise for the asymmetric synthesis of chiral amines, offering a pathway to enantiomerically enriched products. nih.gov

The steric hindrance provided by the butyl group, particularly in isomers like 2-tert-butylaniline, can influence the selectivity of chemical reactions. This steric effect is a valuable tool in designing complex organic molecules and can affect the binding affinity of derivatives to biological targets.

Overview of Research Trajectories

Research involving this compound and its isomers has followed several distinct trajectories, primarily focusing on their application as intermediates in the synthesis of more complex molecules and materials.

One significant area of research is in materials science . As previously mentioned, derivatives like 4,4'-methylenebis(N-sec-butylaniline) are crucial in the production of high-performance polymers, adhesives, and coatings. chemblink.com The ability of these compounds to act as curing agents in epoxy resins has driven research into developing materials with enhanced durability and thermal stability. chemblink.com More recent research has explored the use of 4-butylaniline (B89568) to create functionalized silica (B1680970) gels for applications in solid-phase extraction, demonstrating high selectivity for certain classes of compounds. researchgate.netdoi.org

In synthetic organic chemistry , substituted anilines are valuable building blocks. Research has focused on developing efficient synthetic routes to various butylaniline isomers. google.comlookchem.com For example, methods for the catalytic synthesis of p-n-butylaniline from aniline and butanol have been explored. google.com The steric and electronic properties of different butyl-substituted anilines are exploited to control the outcome of chemical reactions.

Another important research direction is in medicinal chemistry and pharmaceutical sciences . While direct applications of this compound are not prominent, its derivatives have been investigated for their potential biological activities. The structural motif of substituted anilines is present in many pharmacologically active compounds. Research into the synthesis of chiral amines, a category that includes the enantiomers of this compound, is highly relevant to drug discovery, as different stereoisomers of a drug can have vastly different biological effects. nih.govnih.gov

Finally, research in analytical chemistry has utilized butylanilines for the development of new analytical tools. The creation of 4-butylaniline-bonded silica gel for selective extraction is a prime example. researchgate.netdoi.org This demonstrates a trajectory focused on harnessing the specific intermolecular interactions of these compounds for separation and analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1345595 4-sec-Butylaniline CAS No. 30273-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-ylaniline
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InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3
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InChI Key

NVVVQTNTLIAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15N
Source PubChem
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DSSTOX Substance ID

DTXSID00865535
Record name Benzenamine, 4-(1-methylpropyl)-
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Molecular Weight

149.23 g/mol
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CAS No.

30273-11-1
Record name 4-(1-Methylpropyl)benzenamine
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Record name Benzenamine, 4-(1-methylpropyl)-
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Record name Benzenamine, 4-(1-methylpropyl)-
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Record name 4-sec-butylaniline
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Synthetic Methodologies for 4 Sec Butylaniline and Its Derivatives

Direct Synthesis Approaches to 4-sec-Butylaniline

Direct methods for synthesizing this compound involve the introduction of the sec-butyl group onto the aniline (B41778) core or the formation of the aniline from a pre-alkylated benzene (B151609) ring. These strategies are often favored for their efficiency and atom economy.

Catalytic Alkylation Reactions

Catalytic alkylation reactions represent a prominent strategy for the synthesis of this compound. These methods typically involve the reaction of an aniline precursor with an alkylating agent in the presence of a catalyst.

A notable method for the synthesis of 4-(sec-alkyl)anilines involves the 1,6-conjugate addition of Grignard reagents to aza-p-quinone methides (aza-p-QMs) generated in situ. rug.nlresearchgate.netnih.gov This tandem strategy, catalyzed by a copper(I) complex, allows for the formation of a wide array of branched anilines. rug.nlresearchgate.net The use of an achiral DPPF ligand with a copper(I) salt facilitates the synthesis of various 4-sec-alkylaniline derivatives in good to excellent yields. researchgate.net Furthermore, employing a chiral ferrocenyl diphosphine ligand, such as Taniaphos, in conjunction with a copper(I) salt, enables the enantioselective synthesis of chiral aniline derivatives with enantiomeric ratios up to 88:12. researchgate.net

Research has shown that reaction conditions, including the choice of copper salt and solvent, can influence the yield and enantioselectivity. For instance, using CuBr slightly improved both yield and enantioselectivity (87:13 e.r., 69% yield) compared to CuCl. researchgate.net A solvent mixture of DCM/Et2O was also found to be beneficial, leading to a 78% isolated yield of the product. researchgate.net

Table 1: Effect of Reaction Conditions on Enantioselective Grignard Addition

Entry Copper Salt Solvent Temperature (°C) Yield (%) Enantiomeric Ratio (e.r.)
1 CuBr·SMe2 Et2O -70 - -
2 CuBr·SMe2 Et2O Room Temp Lower Racemic
3 CuCl Et2O - Lower -
4 CuBr Et2O - 69 87:13
5 CuBr DCM/Et2O (2:1) - 78 -

Data sourced from research on catalytic access to 4-(sec-alkyl)anilines. researchgate.net

Transition metal catalysts are widely employed in the alkylation of anilines. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of aniline alkylation are well-established. For instance, catalysts like montmorillonite (B579905) can promote the selective formation of 4-tert-butylaniline (B146146), whereas BF3 or AlCl3 catalysts often lead to a mixture of 2- and 4-isomers. chemcess.com The alkylation of anilines with alcohols, another common approach, can be catalyzed by various transition metals, including ruthenium, iron, nickel, iridium, cobalt, and manganese, often proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. arkat-usa.orgsci-hub.sechemrxiv.org These processes typically involve the in-situ oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated product. sci-hub.se

A tantalum-catalyzed addition of N-alkyl arylamine α-C−H bonds across olefins has also been reported, yielding branched products with high regioselectivity. acs.org This method has been shown to be effective for a variety of substituted alkylaniline derivatives. acs.org

Grignard Reagent Additions to Aza-p-Quinone Methides

Amination Strategies for Alkylated Benzene Scaffolds

An alternative to direct alkylation of aniline is the amination of a pre-alkylated benzene ring, such as sec-butylbenzene.

A C-C amination strategy for secondary alcohols has been developed, providing a route to anilines. chemicalbook.com The general procedure involves reacting a secondary alcohol with sodium azide (B81097) in the presence of trifluoroacetic acid (TFA) in hexane. chemicalbook.com The reaction is typically carried out in a sealed vial at 40 °C for 4 hours. chemicalbook.com Upon completion, the reaction is quenched with sodium hydroxide, and the product is extracted and purified. chemicalbook.com

Reduction of Nitroaromatic Precursors

A common and versatile method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the precursor would be 1-sec-butyl-4-nitrobenzene.

The reduction of the nitro group to an amino group can be achieved using various reducing agents. A standard laboratory method involves the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). Another effective method is the use of sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal complex like Ni(PPh3)4 in an ethanol (B145695) solvent. jsynthchem.com This system has been shown to efficiently reduce nitro compounds to their corresponding amines at room temperature. jsynthchem.com The ideal conditions for this reduction using nitrobenzene (B124822) as a model were found to be 4 mmol of sodium borohydride and 2 mmol of Ni(PPh3)4 for 20 minutes, resulting in complete conversion to aniline. jsynthchem.com

Table 2: Investigated Methods for Nitro Group Reduction

Reducing System Catalyst Solvent Key Features
H2 Pd/C - Standard catalytic hydrogenation.
NaBH4 Ni(PPh3)4 Ethanol Efficient at room temperature. jsynthchem.com

This table summarizes common methods for the reduction of nitroaromatic compounds.

Synthesis of Functionalized Derivatives of this compound

The functionalization of this compound is a key strategy to unlock its potential in various scientific and industrial fields. By chemically modifying the parent molecule, derivatives with enhanced properties such as specific binding affinities, polymeric capabilities, and improved solubility are created.

Preparation of Bonded Phases for Chromatographic Applications

In the field of analytical chemistry, particularly in separation science, 4-butylaniline (B89568) is utilized to create specialized stationary phases for solid-phase extraction (SPE) and chromatography. A notable example is the synthesis of a 4-butylaniline-bonded silica (B1680970) gel (BA-SiO₂) designed for the efficient extraction of flavone (B191248) glycosides. doi.orgnih.gov

The preparation is achieved through a two-step grafting method under mild conditions. doi.orgnih.gov This process involves a ring-opening reaction followed by synchronous hydrolysis to covalently bond the 4-butylaniline moiety to the silica support. doi.orgnih.gov The resulting material is characterized by Fourier transform infrared spectroscopy (FTIR), elemental analysis, and scanning electron microscopy to confirm its structure. doi.orgnih.gov

This bonded phase exhibits a high affinity for flavone glycosides, a class of compounds that are often challenging to extract with conventional materials like octadecyl silica (C18). nih.gov The adsorption mechanism is attributed to a combination of hydrophobic interactions, π-π interactions, and hydrogen bonding. nih.gov The performance of the BA-SiO₂ phase in extracting various compounds demonstrates its unique selectivity.

CompoundExtraction Yield on BA-SiO₂ (%)Extraction Yield on C₁₈ (%)
Naringin>93<28
Hesperidin>93<28
Puerarin>93Data not available
Salicin>93Data not available
QuercetinData not availableData not available
CaffeineLowLow

This table presents a summary of the extraction efficiency of the 4-butylaniline-bonded silica phase compared to a standard C18 phase for selected compounds, highlighting its superior performance for flavone glycosides. doi.orgnih.gov

Derivatization for Specialized Organic Synthesis

This compound serves as a versatile building block in specialized organic synthesis, where its structure is modified to create more complex molecules with specific functions.

One significant derivatization involves its use in the asymmetric synthesis of chiral amines. A novel tandem methodology has been developed for the enantioselective synthesis of 4-sec-alkylanilines. rug.nl This method is based on the copper-catalyzed 1,6-conjugate addition of a Grignard reagent to an in situ generated aza-p-quinone methide. rug.nl The use of a chiral ligand, such as (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (DPPF), allows for the production of a wide array of 4-sec-alkyl aniline derivatives in good to excellent yields and high enantiomeric ratios. rug.nl

Another example is the synthesis of fluorescent dyes based on stilbene (B7821643) derivatives. In this context, 5,5′-(Ethene-1,2-diyl)bis(2-(benzo[d]oxazol-2-yl)-N-(sec-butyl)aniline) was synthesized from an intermediate amine by reacting it with 2-bromobutane. mdpi.com This derivatization introduces the sec-butyl group, influencing the final properties of the dye molecule. mdpi.com

Furthermore, 4,4'-Methylenebis[N-sec-butylaniline] (MDBA) is a derivative used as a polyurethane curing agent and finds applications in foams, coatings, adhesives, and elastomers. victory-chem.net

Synthesis of Polymeric Forms and Oligomers

The synthesis of polymers and oligomers from this compound has been explored to create soluble and processable conducting polymers. The bulky sec-butyl group enhances solubility compared to the parent polyaniline. nih.gov

Poly[(±)-2-sec-butylaniline] (PSBA) has been synthesized for the first time via conventional and interfacial oxidative chemical polymerization of the racemic monomer, (±)-2-sec-butylaniline. researchgate.netacs.org The polymerization is typically carried out in an acidic medium (e.g., 1 M HCl) using an oxidant like ammonium (B1175870) persulfate. nih.govresearchgate.net The synthesis of optically active PSBA nanofibers has also been achieved through an enantioselective polymerization of the racemic monomer in the presence of a chiral dopant like (+)- or (-)-camphor (B167293) sulfonic acid (HCSA). nih.gov

Polymerization MethodMonomerOxidant/InitiatorMedium/DopantResulting PolymerKey Finding
Classical Chemical Oxidation(±)-2-sec-butylanilineAmmonium persulfate1 M HClPoly[(±)-2-sec-butyl)aniline]First report of polymerization of this monomer. researchgate.net
Enantioselective Polymerization(±)-2-sec-butylanilineAmmonium persulfate / NPPD(+)- or (-)-HCSAOptically active PSBA nanofibersSuccessful synthesis of uniform nanofibrillar structure. nih.gov

This table summarizes different approaches to the synthesis of polymeric forms of this compound. nih.govresearchgate.net

In the synthesis of oligomers, 4-(sec-butyl)aniline was considered for reaction with bisthiadiazine to prepare analogues with anilino groups at their terminal positions, with the goal of improving oligomer solubility. researchgate.net Although this specific reaction led to a complex mixture, it highlights the strategic use of the sec-butyl aniline derivative to modify the properties of oligomeric structures. researchgate.net

Green Chemistry Principles in this compound Synthesis

The industrial synthesis of anilines has traditionally relied on methods that can be hazardous and generate significant waste. In response, research has focused on developing greener, more sustainable synthetic routes for compounds like 4-n-butylaniline, which are closely related to this compound.

A significant advancement is the development of a catalytic synthesis method that avoids harsh reagents. One such process for producing p-n-butylaniline uses aniline and butanol as raw materials with an acid-modified graphitic carbon nitride as a catalyst. google.com This catalyst is highlighted as being green and environmentally friendly, as it is non-toxic, non-polluting, and does not cause corrosion to equipment. google.com The reaction proceeds in two stages at elevated temperatures (150-170°C followed by 230-250°C), demonstrating good catalytic activity and high product yield. google.com

Other green approaches applicable to aniline synthesis include:

Solvent-Free Reactions : Mechanochemical synthesis, which involves grinding or milling reactants, can significantly reduce or eliminate the need for solvents, offering an environmentally and economically advantageous alternative. ed.gov

Benign Oxidants : The use of molecular oxygen (O₂) as an environmentally benign oxidant represents a sustainable alternative to traditional oxidizing agents in the synthesis of anilines from alkyl aromatic compounds. lookchem.com

Atom Economy : Reactions like the Paal-Knorr synthesis are noted for their green characteristics, as they proceed with high atom economy, losing only small molecules like water as byproducts. ed.gov

Greener Solvents : The replacement of hazardous traditional solvents with greener alternatives like organic carbonates (e.g., dimethyl carbonate, propylene (B89431) carbonate) is a key focus in making chemical processes more sustainable. rsc.org

These principles guide the development of new synthetic processes for this compound and its analogues, aiming to reduce environmental impact and improve industrial safety.

Chemical Reactivity and Mechanistic Investigations of 4 Sec Butylaniline and Analogues

Amine-Specific Transformations of the Primary Amine Moiety

The primary amine group of 4-sec-butylaniline is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions

Primary amines like this compound readily undergo N-alkylation when treated with alkyl halides. slideshare.netlibretexts.org This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. msu.edu The reaction can produce secondary amines, and further alkylation can lead to tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk For instance, the reaction of a primary amine with an alkyl bromide can yield the corresponding secondary amine. msu.edu However, these reactions can be complex and may result in a mixture of products. chemguide.co.uk

N-acylation occurs when primary amines react with acyl chlorides or acid anhydrides to form N-substituted amides. slideshare.netlumenlearning.comlkouniv.ac.in This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon. slideshare.net The reaction is generally rapid and can be carried out at room temperature, often in the presence of a base to neutralize the HCl produced. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Reaction Type Reactant Product Key Features
N-AlkylationAlkyl HalideSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltCan lead to a mixture of products. chemguide.co.uk
N-AcylationAcyl Chloride or Acid AnhydrideN-Substituted AmideGenerally high yield and avoids overreaction. libretexts.org

Condensation and Imine Formation Pathways

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible process and is often catalyzed by acid. masterorganicchemistry.com For example, 4-tert-butylaniline (B146146) has been used to form imines. researchgate.net The reaction of N-(4-methoxybenzylidene)-4-butylaniline with other amines can lead to transimination, where the amine part of the imine is exchanged. google.com

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, influenced by the directing effects of the amino and sec-butyl groups.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. lkouniv.ac.inlibretexts.org This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the benzene ring, which increases the electron density at the ortho and para positions. lkouniv.ac.in However, the high reactivity of anilines can sometimes lead to polysubstitution and oxidation, especially under strong acidic conditions. libretexts.org To control the reactivity, the amino group can be acetylated to form an amide, which is still an ortho-, para-directing group but is less activating. libretexts.orgmsu.edu

While less common for anilines themselves, nucleophilic aromatic substitution can occur on aniline (B41778) derivatives, particularly those with strong electron-withdrawing groups on the aromatic ring. ntnu.no The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex. ntnu.no Photochemical methods can also induce nucleophilic aromatic substitution on nitro-substituted anilines. researchgate.net

Substituent Effects on Reaction Kinetics and Equilibrium Constants

Studies on related systems, such as the hydrolysis of p-phenylenediamine (B122844) antioxidants, show that the electronic properties of substituents on the amine nitrogen significantly affect reaction rates. acs.org For instance, the hydrolysis half-lives of different p-phenylenediamine derivatives vary greatly depending on the substituents. acs.org Similarly, kinetic studies on the reactions of substituted N-n-butylanilines with n-butylamine show that substituents influence the rate and equilibrium constants of competitive reactions like proton transfer and σ-adduct formation. rsc.org The kinetics of hydrolysis of mono-p-butyl aniline phosphate (B84403) have been shown to be dependent on acid concentration, with the rate increasing up to a certain point and then decreasing. asianpubs.org

Substituent Electronic Effect Steric Effect Impact on Reactivity
-NH₂Activating, ortho-, para-directing lkouniv.ac.inlibretexts.orgModerateIncreases rate of electrophilic substitution.
-sec-ButylActivating (+I effect) lkouniv.ac.inSignificantCan influence regioselectivity.

Multi-Component Reaction Systems Involving this compound

This compound can participate in multi-component reactions (MCRs), which are one-pot reactions involving three or more reactants to form a single product that incorporates most of the atoms of the starting materials. While specific examples involving this compound are not extensively documented in the provided search results, its primary amine functionality makes it a suitable component for well-known MCRs like the Ugi and Passerini reactions.

Reactivity as Curing Agents in Polymer Systems

Aromatic amines, including derivatives of this compound, are widely used as curing agents for epoxy resins and as chain extenders in polyurethane systems. guidechem.comhengkechem.commyskinrecipes.com The reactivity of the amine groups with epoxy or isocyanate functionalities leads to the formation of a cross-linked polymer network, enhancing the material's mechanical and thermal properties. guidechem.commyskinrecipes.com

4,4'-Methylenebis(N-sec-butylaniline) (MDBA) is a notable analogue used as a curing agent. guidechem.comchinayaruichem.com It is a liquid aromatic diamine that offers advantages such as improved handling and safety compared to solid amines. chinayaruichem.com In epoxy systems, MDBA can improve impact resistance, adhesion, and surface quality. chinayaruichem.com In polyurethanes, it acts as a chain extender, building linear polymer networks and allowing for control over cross-linking. hengkechem.com The use of MDBA in polyurethane formulations can result in longer pot lives, lower hardness, and improved strength, adhesion, and impact resistance. hengkechem.com It is used in a variety of applications, including rigid and flexible foams, coatings, adhesives, sealants, and elastomers. hengkechem.commyskinrecipes.comchinayaruichem.com

The reactivity of these amine curing agents is a critical factor. For example, the lower reactivity of MDBA compared to other aromatic amines allows for its use in both TDI and MDI formulations with better processing characteristics. hengkechem.com

Polymer System Role of this compound Analogue (MDBA) Resulting Properties Applications
Epoxy ResinsCuring Agent guidechem.comchemicalbook.comImproved impact resistance, adhesion, and surface quality. chinayaruichem.comCoatings, adhesives, composite materials. myskinrecipes.comchinayaruichem.com
PolyurethanesChain Extender hengkechem.comLonger pot life, improved strength, adhesion, and impact resistance. hengkechem.comFoams, coatings, sealants, elastomers. hengkechem.comchinayaruichem.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of 4-sec-butylaniline.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would show distinct signals for the aromatic protons, the amine protons, and the protons of the sec-butyl group. For the closely related 4-butylaniline (B89568), the ¹H NMR spectrum shows a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, a broad singlet for the amine protons, and doublets for the aromatic protons. askfilo.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 4-butylaniline, the spectrum shows distinct signals for the four carbons of the butyl group and the four unique carbons of the p-substituted benzene (B151609) ring. askfilo.com The chemical shifts of the carbon atoms in aniline (B41778) derivatives are sensitive to the electronic effects of the substituents. mdpi.com

Table 2: Predicted NMR Data for this compound based on related compounds | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | |---|---|---|---| | ¹H | ~6.5-7.0 | Doublets | Aromatic protons | | ¹H | ~3.5 | Broad Singlet | Amine (-NH₂) protons | | ¹H | Multiplet | sec-Butyl CH | | ¹H | Multiplet | sec-Butyl CH₂ | | ¹H | Triplet | sec-Butyl CH₃ (terminal) | | ¹H | Doublet | sec-Butyl CH₃ (internal) | | ¹³C | ~140-145 | Singlet | Aromatic C-N | | ¹³C | ~128-130 | Doublet | Aromatic C-H | | ¹³C | ~114-116 | Doublet | Aromatic C-H | | ¹³C | ~30-40 | Doublet | sec-Butyl CH | | ¹³C | ~20-30 | Triplet | sec-Butyl CH₂ | | ¹³C | ~10-20 | Quartet | sec-Butyl CH₃ |

Note: The data is predictive and based on the analysis of similar structures like 4-butylaniline. askfilo.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₁₀H₁₅N, the expected molecular weight is approximately 149.23 g/mol . synquestlabs.comnist.govnist.gov

Electron ionization (EI) is a common method used in MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A study on the isomeric pair, 4-butylaniline and N-butylaniline, showed that they produce an abundant fragment ion with a mass-to-charge ratio (m/z) of 106. acs.orgnih.gov This fragment is likely due to the loss of a propyl radical from the sec-butyl group. Further fragmentation of this ion can also be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. rsc.org

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Identity
[M]⁺ 149 Molecular Ion

X-ray Crystallography and Electron Diffraction for Solid-State and Gas-Phase Structures

X-ray crystallography and electron diffraction are definitive methods for determining the three-dimensional structure of molecules in the solid-state and gas-phase, respectively.

While a specific crystal structure for this compound was not found in the search results, studies on related aniline derivatives provide insights into their structural chemistry. researchgate.net For instance, the crystal structures of various substituted anilines have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net The amino group in aniline derivatives is often found to be slightly tilted out of the plane of the benzene ring. innovareacademics.in

Gas-phase electron diffraction studies on aniline have also shown that the amino group is non-planar with respect to the benzene ring. innovareacademics.in This technique provides valuable information about the molecular geometry in the absence of crystal packing forces. Microcrystal electron diffraction (microED) is an emerging technique that can be used to determine the structure of very small crystals. jst.go.jp

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

For this compound, which is a liquid at room temperature, DSC could be used to determine its boiling point and to study any potential phase transitions at lower temperatures. labproinc.com The boiling point of this compound is reported to be around 238-244 °C. chemsrc.com

TGA would provide information about the thermal stability of the compound and its decomposition profile. While specific TGA data for this compound is not available, studies on related liquid crystalline compounds like terephthal-bis-(4-n-butylaniline) (TBBA) have used thermal analysis to investigate phase transitions. nih.gov Similarly, the melting and crystallization behavior of N-p-Ethoxybenzylidene-p'-butylaniline (EBBA) have been studied using thermal analysis. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies of Related Aniline Compounds

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr This method is widely used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. filab.frnih.gov

In the context of aniline derivatives, DSC is instrumental in investigating phase transitions. Studies on various alkylated anilines and their derivatives reveal that the melting points and other phase transition temperatures are dependent on the position and type of substituent on the phenyl ring. mdpi.comresearchgate.net For instance, research on N-salicylidene aniline ligands and their copper(II) complexes has utilized DSC to investigate the peculiarities of phase transformations between smectic, nematic, and isotropic liquid phases. tandfonline.com Similarly, studies on Schiff base liquid crystals derived from p-alkyloxy aniline show that DSC, in conjunction with other methods, can identify enantiotropic nematic and smectic phases. researchgate.net The thermal stability and mesomorphic behavior of these related compounds provide a framework for understanding how the sec-butyl group in this compound might influence its thermal properties.

DSC has also been employed to study the polymerization reactions involving aniline derivatives. For example, the effect of various alkyl anilines as accelerators in the polymerization of methyl methacrylate (B99206) has been tested using DSC to understand the reaction kinetics and heat evolution. aidic.it

Table 1: DSC Data for Phase Transitions of Related Aniline Compounds

Compound/SystemTransition TypeOnset Temperature (°C)Peak Temperature (°C)Notes
N-(p-n-octyloxybenzylidene) p-n-alkylanilinesSmectic-NematicVariesVariesDilatometric studies across intra-smectic transitions. sapub.org
Schiff base of p-alkyl aniline derivativesNematic-IsotropicVariesVariesAll derivatives displayed an enantiotropic nematic phase. researchgate.net
Schiff base of 7-alkoxy-3-aminocoumarinSmectic C-NematicVariesVariesExhibited enantiotropic nematic and smectic C phases. researchgate.net
Heterocyclic compounds with phenyl moietyMeltingDependent on substituentDependent on substituentMelting points depended on the position and type of substituent. mdpi.com

Surface and Morphological Characterization Methods

The surface properties and physical morphology of materials are critical for many applications. Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) provide essential information about these characteristics.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. While direct SEM studies on this compound are not extensively documented, research on polyaniline (PANI) and its derivatives offers significant insight into the potential morphologies.

The morphology of polymers derived from aniline can be highly variable, including nanofibers, nanotubes, and globular or flower-like structures, depending on the synthesis conditions. rsc.org For example, high molecular weight polyaniline has been observed to form a mass of interconnected fibrillar networks with fibril dimensions in the nanometer range. capes.gov.br The morphology of polyaniline nanostructures can be controlled by adjusting polymerization parameters like time and temperature, leading to the formation of nanosheets and nanoflowers. unesp.br

In composites, the introduction of other materials can alter the morphology. For instance, SEM images of poly(aniline-co-pyrrole) nanocomposites showed that the inclusion of functionalized Fe₃O₄ nanoparticles resulted in rougher particles compared to the smooth nanospheres of the copolymer alone. arabjchem.org Similarly, PANI/SnO₂ nanocomposites exhibit a globular particle morphology. chalcogen.ro Studies on PANI films have shown that the aniline-to-oxidant ratio influences whether the morphology is globular or dendritic. spp-online.org These findings suggest that if this compound were polymerized or used in composite materials, it would likely form distinct, characterizable nanostructures.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. eag.comthermofisher.com XPS works by irradiating a surface with X-rays and measuring the kinetic energy of emitted photoelectrons. thermofisher.com

For nitrogen-containing compounds like this compound, XPS is particularly useful for analyzing the chemical environment of the nitrogen atom. The N1s core level spectrum provides information about the different nitrogen species present. In studies of aniline-based materials, the N1s spectrum is often deconvoluted to identify different types of nitrogen bonds. For instance, neutral amine nitrogen (-NH-) in phenyl-capped aniline tetramer powder appears at a binding energy of 399.5 eV, while imine nitrogen (=N-) is found at a lower binding energy of around 398.5 eV. acs.org In nitrogen-containing diamond-like carbon films prepared using aniline, N1s spectra show two peaks around 398 eV and 400 eV, corresponding to different nitrogen-carbon bonding environments. mdpi.com

The binding energy can also indicate electronic interactions. For example, N1s signals at higher binding energies (e.g., 400.4 eV and 402.0 eV) have been associated with protonic doping or charge transfer at the interface between aniline-based materials and other substrates. acs.org This makes XPS a critical tool for understanding the surface chemistry of functionalized materials derived from this compound.

Table 2: Representative N1s Binding Energies in Aniline-Related Systems from XPS

SystemNitrogen SpeciesBinding Energy (eV)Reference
Phenyl-Capped Aniline Tetramer (PCAT) PowderAmine (-NH-)399.6 acs.org
Phenyl-Capped Aniline Tetramer (PCAT) PowderImine (=N-)398.5 acs.org
PCAT on HematitePositively Charged Nitrogen (N+)401.2 acs.org
N-DLC film from AnilineTwo-coordinated Nitrogen~398 mdpi.com
N-DLC film from AnilineThree-coordinated Nitrogen~400 mdpi.com
Nitrogen-doped CarbonPyridinic N398.4
Nitrogen-doped CarbonGraphitic N400.5

Scanning Electron Microscopy (SEM) for Material Morphology

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic method, are essential for the analysis of complex mixtures and the definitive identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary examples used for aromatic amines.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile compounds like this compound, GC-MS is an ideal analytical tool. In the mass spectrum of 4-n-butylaniline, a prominent fragment ion is observed at a mass-to-charge ratio (m/z) of 106, which corresponds to the loss of a propyl group (CH₃CH₂CH₂•) via benzylic cleavage. nih.gov This m/z 106 ion is often the base peak. nih.gov The molecular ion peak appears at m/z 149. For the isomeric 2-sec-butylaniline (B1295110), the base peak is observed at m/z 120, resulting from the loss of an ethyl group. nih.gov These distinct fragmentation patterns allow for the differentiation of isomers. Advanced MS techniques like ion mobility spectrometry (IMS) coupled with MS can further resolve isomeric alkyl anilines like 4-butylaniline and N-butylaniline based on the different drift times of their protonated molecules. acs.orgnih.govcore.ac.uk

LC-MS and its tandem version, LC-MS/MS, are powerful for analyzing less volatile or thermally labile primary aromatic amines. nih.govnih.gov These methods are widely applied for the trace analysis of aromatic amines in various matrices. nih.gov The development of specialized chromatography columns and sensitive mass spectrometers allows for the simultaneous determination of dozens of aromatic amines in a single run. nih.govnih.gov In LC-MS, compounds are typically ionized using techniques like electrospray ionization (ESI), often forming protonated molecules [M+H]⁺. shimadzu.com

Table 3: Mass Spectrometry Data for Butylaniline Isomers

CompoundTechniqueMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Notes
4-n-ButylanilineGC-MS (EI)149106 (Base Peak), 107, 77The m/z 106 ion is formed by benzylic cleavage. nih.gov
2-sec-ButylanilineGC-MS (EI)149120 (Base Peak), 77The m/z 120 ion is formed by loss of an ethyl radical. nih.gov
4-Butylaniline vs. N-ButylanilineMS/TWIMS-CID/MS--Protonated N-butylaniline has a shorter drift time. acs.orgnih.gov
p-Toluidine (related compound)TG/QMS107106, 78, 77, 51-53Decomposition involves formation of an amino-tropylium ion. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 4-sec-butylaniline. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular characteristics. For instance, studies on similar aniline (B41778) derivatives often use DFT methods with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net

The optimized geometry reveals the most stable conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles. From these calculations, crucial electronic structure descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A study on various aniline and phenol (B47542) compounds utilized quantum descriptors to model their reactivity. nih.gov The calculated properties included the energies of frontier orbitals (HOMO, LUMO) and the Mulliken atomic charges on specific atoms. nih.gov

Table 1: Common Quantum Descriptors Calculated for Aniline Derivatives This table is representative of typical quantum chemical calculations performed on aniline derivatives, as specific data for this compound is not detailed in the provided sources.

Descriptor Symbol Significance
Energy of Highest Occupied Molecular Orbital E_HOMO Relates to the ability to donate an electron; associated with reactivity in oxidation reactions. nih.gov
Energy of Lowest Unoccupied Molecular Orbital E_LUMO Relates to the ability to accept an electron; often linked to electrophilicity. nih.gov
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and kinetic stability. researchgate.net
Mulliken Atomic Charge Q Describes the partial atomic charge on each atom, indicating electrostatic interactions. nih.gov
Dipole Moment µ Measures the overall polarity of the molecule. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving aniline derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and transition states.

A computational study on the reaction of 4-methyl aniline with hydroxyl (OH) radicals provides a relevant model for the atmospheric oxidation of this compound. mdpi.com Using the M06-2X and CCSD(T) methods, researchers investigated two primary types of reaction pathways:

Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the amine (-NH2) group or the methyl (-CH3) group.

OH Addition: The OH radical adds to different positions on the aromatic ring. mdpi.com

For each pathway, the geometries of the transition states are optimized, and the corresponding activation energies are calculated. These calculations help determine the most favorable reaction channels. Kinetic parameters, such as reaction rate coefficients, can then be computed using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com

Another example is the computationally assisted study of the condensation of aniline with butyraldehyde. researchgate.net Quantum-chemical calculations were used to determine the heats of the proposed reaction steps, helping to construct a plausible mechanism for the formation of quinoline (B57606) derivatives. researchgate.net Such studies showcase how theoretical calculations can simulate individual steps of a reaction to build a comprehensive mechanistic picture.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure to its reactivity. For aniline derivatives, computational methods are used to quantify structural and electronic properties (descriptors) and correlate them with observed chemical or biological activity.

A significant SRR study investigated the skin sensitization potential of a series of aniline and phenol compounds, which included 4-butylaniline (B89568) as a known sensitizer. nih.gov The study found that for these compounds, the energy of the highest occupied molecular orbital (E_HOMO) was the most critical descriptor for predicting sensitization potential. A higher E_HOMO value, which indicates a greater ease of donating an electron (i.e., being oxidized), correlated with a higher probability of being a sensitizer. nih.gov

This finding is particularly noteworthy because for many electrophilic reactions, the energy of the lowest unoccupied molecular orbital (E_LUMO) is the determining factor. The strong correlation with E_HOMO suggests that the activation mechanism for skin sensitization by these anilines involves an oxidation step, such as autoxidation or reaction with a free radical, rather than a direct electrophilic reaction with skin proteins. nih.gov

This compound: A Key Component in Advanced Polymer and Materials Science

The aromatic amine this compound is a significant chemical compound whose unique structural properties have established its role in the frontier of materials science and polymer chemistry. Characterized by an aniline ring substituted with a sec-butyl group at the fourth position, this compound serves as a crucial building block in the synthesis of high-performance polymers and functional materials. Its applications range from enhancing the durability of industrial polymers to enabling the next generation of organic electronics and environmental remediation technologies.

Applications in Materials Science and Polymer Chemistry

The distinct chemical nature of 4-sec-butylaniline, particularly the reactivity of its amine group and the steric and electronic effects of the sec-butyl group, makes it a valuable component in various polymer systems.

Environmental Research and Toxicological Studies Academic Focus

Ecotoxicological Assessment in Aquatic and Terrestrial Environments

The ecotoxicological impact of 4-sec-butylaniline has been evaluated through various studies focusing on its effects on organisms in both water and soil ecosystems. europa.eu

The compound is classified as toxic to aquatic life with long-lasting effects. europa.eu Standardized acute toxicity tests have been conducted on representative aquatic organisms, including fish, invertebrates, and algae. europa.eu

Research findings indicate a 96-hour LC50 (the concentration lethal to 50% of the test population) for fish is in the range of 10-100 mg/L. europa.eu For aquatic invertebrates such as Daphnia, the 48-hour EC50 (the concentration causing an effect in 50% of the population) also falls within the 10-100 mg/L range. europa.eu The most sensitive aquatic organism group appears to be algae, with a 72-hour EC50 value reported to be between 1 and 10 mg/L. europa.eu

Interactive Table: Acute Aquatic Toxicity of this compound

Species GroupTest DurationEndpointValue (mg/L)Reference
Fish96 hoursLC5010 - 100 europa.eu
Invertebrates (Daphnia)48 hoursEC5010 - 100 europa.eu
Algae72 hoursEC501 - 10 europa.eu

The environmental risk assessment for this compound includes its potential toxicity to terrestrial organisms. europa.eu The ECHA registration dossier contains an endpoint summary for terrestrial toxicity, covering soil macroorganisms and microorganisms. europa.eu However, specific quantitative results from these studies are not detailed in the publicly accessible summary.

Studies on the biotransformation and environmental kinetics of this compound are crucial for understanding its persistence in the environment. Biodegradation screening tests indicate that the substance is not readily biodegradable. europa.eu This suggests that natural microbial processes may not efficiently break down the compound, potentially leading to its persistence in environmental compartments. europa.eu

Biotransformation and Environmental Kinetics

Environmental Fate and Transport Mechanisms

The fate and transport of a chemical in the environment are governed by several processes, including its transformation under the influence of light.

The potential for phototransformation of this compound in air, water, and soil has been considered. europa.eu The ECHA dossier includes endpoint summaries for phototransformation in both water and soil. europa.eu Aniline (B41778) compounds can undergo photo-oxidation, but specific degradation products and reaction rates for this compound in different environmental media are not detailed in the available summaries. europa.eu

Biodegradation Studies and Mechanisms

The biodegradation of aniline and its derivatives is a critical area of environmental research. While specific studies on the biodegradation mechanisms of this compound are not extensively detailed in the provided search results, the broader context of aniline degradation by microorganisms offers valuable insights. Bacterial consortia have been shown to degrade aniline under various conditions, including aerobic, nitrate-reducing, and sulphate-reducing environments. researchgate.net The rate of bacterial growth and subsequent degradation can be influenced by the concentration of the aniline compound and the pH of the environment. researchgate.net For instance, some studies have noted a decrease in the degradation rate at elevated aniline concentrations. researchgate.net

The development of microbial strains with a high tolerance and degradation capacity for aniline compounds is a key focus of bioremediation research. For example, a bacterium identified as Ochrobactrum sp. (strain MC-01) demonstrated the ability to survive in high concentrations of aniline. researchgate.net Similarly, Bacillus sp. AN2 has shown potential for aniline degradation in alkaline and high-salinity conditions. researchgate.net These findings suggest that microbial degradation is a viable pathway for the removal of aniline compounds from contaminated environments, likely involving enzymatic actions that break down the aromatic ring structure.

Distribution Modeling and Adsorption/Desorption Phenomena

The environmental distribution of a chemical is significantly influenced by its adsorption and desorption characteristics in soil and sediment. The European Chemicals Agency (ECHA) registration dossier for the reaction mass of 2-sec-butylaniline (B1295110) and this compound indicates that data on adsorption/desorption, Henry's Law constant, and distribution modeling are part of the substance's environmental fate and pathways assessment. europa.eu

The process of self-assembly of molecules at interfaces, which is related to adsorption, is a complex interplay of molecular adsorption, diffusion, intermolecular interactions, and desorption. rsc.org Models have been developed to understand the distribution of substances, such as the model of bulk resistance distribution between electrodes, which can be relevant for understanding how a chemical partitions in different media. uni-regensburg.de Furthermore, advanced analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are crucial for identifying degradation byproducts in aqueous systems, which informs distribution modeling.

Toxicological Profiles and Mechanisms of Action (Non-human data)

The toxicological profile of this compound has been evaluated through various non-human studies, as detailed below.

Acute Toxicity Studies

Acute toxicity studies provide data on the effects of a single or short-term exposure to a substance. For a substance identified as 4,4'-methylenebis[N-sec-butylaniline], the oral LD50 in rats is reported as 1380 mg/kg, and the dermal LD50 in rabbits is 3.90 mg/kg, though this appears to be a typographical error and likely represents a much higher value. rhinocustombuilds.com Another safety data sheet for a mixture containing 4,4'-methylenebis[N-sec-butylaniline] classifies it as harmful if swallowed or in contact with skin. For 4-butylaniline (B89568), a related compound, it is classified as toxic if swallowed, in contact with skin, or if inhaled. lobachemie.com The LD50 for mouse intraperitoneal acute toxicity for 4-butylaniline is reported as 81 mg/kg. semanticscholar.org

Interactive Data Table: Acute Toxicity of Butylaniline Compounds

CompoundTest AnimalRoute of AdministrationLD50 ValueReference
4,4'-methylenebis[N-sec-butylaniline]RatOral1380 mg/kg rhinocustombuilds.com
4-ButylanilineMouseIntraperitoneal81 mg/kg semanticscholar.org
4-Butylaniline-Oral, Dermal, InhalationToxic lobachemie.com

Irritation and Sensitization Mechanisms

The mechanisms of skin irritation often involve the disruption of the skin barrier, leading to an inflammatory response. nih.gov For 4-butylaniline, it is classified as a substance that causes skin irritation and serious eye irritation. lobachemie.com A safety data sheet for a product containing 4,4'-methylenebis[N-sec-butylaniline] states it may cause slight skin irritation but is not expected to cause serious damage and has no known sensitizing effects. rhinocustombuilds.com However, another source indicates that a mixture containing this compound causes severe skin burns and eye damage and may cause an allergic skin reaction.

The sensitization potential of aniline compounds can be related to their chemical structure. An in silico model using the energy of the highest occupied molecular orbital (ϵHOMO) has been developed to predict the skin sensitization potential of aniline and phenol (B47542) compounds, suggesting that autoxidation or free radical binding could be involved in the mechanism. researchgate.net

Repeated Dose Toxicity Investigations

Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a chemical. For a product containing 4,4'-methylenebis[N-sec-butylaniline], it is noted that it may cause damage to the kidney, liver, pancreas, and respiratory system through prolonged or repeated exposure. rhinocustombuilds.com Another safety data sheet for a mixture with this compound indicates it may cause damage to organs through prolonged or repeated exposure. Animal testing on polyol esters, a different class of chemicals, has shown a low level of toxicity following repeated application. altexcoatings.com

Genotoxicity and Carcinogenicity Research

Genotoxicity studies investigate the potential of a substance to damage genetic material. In vivo micronucleus tests on 4-butylaniline in male ICR mice showed statistically significant and dose-dependent increases in micronuclei frequencies, suggesting that it can induce genetic effects in bone marrow cells. semanticscholar.org Based on these positive results for cytogenetic analyses in somatic cells in vivo, it was assigned to GHS Category 2 for germ cell mutagenicity. semanticscholar.org

Regarding carcinogenicity, there is no available data for this compound specifically in the provided search results. However, for a related compound, butralin, the carcinogenicity classification has not been determined. nih.gov It is important to distinguish between genotoxic and non-genotoxic carcinogens, as they induce cancer through different mechanisms. nih.gov

Reproductive and Developmental Toxicity Research

Specific research on the reproductive and developmental toxicity of this compound is limited in publicly accessible scientific literature. The European Chemicals Agency (ECHA) registration dossier for the "Reaction mass of 2-sec-butylaniline and this compound" identifies developmental toxicity/teratogenicity and other toxicity to reproduction studies as required endpoints, but the detailed results of these studies are not fully available. europa.eu Similarly, safety data sheets for this compound and related compounds like 4,4'-methylenebis[N-sec-butylaniline] often state that no data is available on reproductive toxicity. chemsrc.comcapotchem.cntcichemicals.com

In the absence of direct data, the toxicological profile of the parent compound, aniline, and its other derivatives is often used to estimate potential hazards. Several studies have suggested that aniline and some of its derivatives could pose risks to reproduction and development. chemsrc.comfishersci.ca

Findings from Aniline and its Derivatives:

Aniline: Studies on rats using aniline hydrochloride showed no teratogenic effects, but the pregnant dams exhibited maternal toxicity, including increased spleen weight and methemoglobinemia. europa.euchemicalbook.com Aniline is known to be able to cross the placental barrier. lobachemie.comchemeo.com While some reports have noted a high incidence of gynecological disorders and spontaneous abortions in women chemically exposed to aniline, these have often been confounded by concurrent exposure to other chemicals. lobachemie.com

Aniline Derivatives: Research on various aniline derivatives has demonstrated potential for reproductive harm. For instance, 3,4-dichloroaniline (B118046) has been shown to affect the male reproductive system by decreasing sperm count and motility and has caused decreased fecundity and hormonal disruption in female fish. chemicalbook.combigcommerce.com In a study using a human adrenal cell line (H295R), several aniline derivatives, including 3,4-dichloroaniline, 1-naphthylamine, and 4,4'-methylenedianiline, were found to decrease testosterone (B1683101) levels, suggesting they can interfere with steroidogenesis. chemsrc.comfishersci.ca Similarly, a study on N-methylaniline administered to pregnant rats produced embryotoxic effects at certain doses. researchgate.net

Remediation Strategies for Contaminants Involving Aniline Derivatives

Aniline and its derivatives are recognized as environmental contaminants due to their widespread use and potential toxicity. tcichemicals.com Their presence in industrial wastewater and soil has prompted significant research into effective remediation strategies. researchgate.netnih.gov The primary approaches can be broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Bioremediation:

Biological treatment methods are considered eco-friendly and utilize microorganisms to degrade contaminants. tcichemicals.com Various bacteria have been identified that can successfully metabolize aniline, often using it as a source of carbon and nitrogen. nih.govgazette.gc.ca These microbes typically break down the aromatic ring through aerobic pathways, converting aniline into intermediates like catechol, which can then enter central metabolic cycles. gazette.gc.ca However, the effectiveness of bioremediation can be limited by the high toxicity of some aniline derivatives to the microorganisms themselves, especially at high concentrations. tcichemicals.com

Microorganism Substrate Key Findings Reference(s)
Rhodococcus sp. DH-2AnilineDegraded over 90% of 1000 mg/L aniline within 36 hours at optimal pH and temperature. Also capable of degrading crude oil. researchgate.net
Pseudomonas migulae AN-1AnilineCapable of degrading aniline at low temperatures (10 °C). canada.ca
Bacillus species consortiumAniline, 4-chloroaniline, 2,4-dichloroanilineAble to use aniline and its chlorinated derivatives as carbon and nitrogen sources. Biodegradation was enhanced by additional nitrogen sources. nih.govnih.gov
Dietzia natronolimnaea, Pseudomonas sp., Delftia sp.AnilineHave been successfully used to remove aniline from wastewater. tcichemicals.com

Advanced Oxidation Processes (AOPs):

AOPs are chemical treatment processes that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (HO•), to degrade recalcitrant organic pollutants. tcichemicals.com These methods are often faster and more effective than biological treatments for toxic compounds like aniline. tcichemicals.comaksci.com

Several AOPs have proven effective for aniline degradation:

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺), often enhanced with UV light (photo-Fenton), to produce hydroxyl radicals. europa.eu Studies have shown high removal efficiency for aniline, though the process is pH-dependent, with optimal performance typically in acidic conditions (pH 3-4). tcichemicals.comeuropa.eu

UV/Persulfate: This process uses ultraviolet light to activate persulfate ions, generating strong oxidizing radicals that can effectively degrade aniline in aqueous solutions. europa.eu

Other AOPs: A variety of other AOPs, such as ozonation, photocatalysis with titanium dioxide (TiO₂), and novel systems like periodate/catechol activation, have also been successfully applied to aniline degradation. tcichemicals.comaksci.com

AOP Method Key Conditions/Reagents Aniline Removal Efficiency Reference(s)
Photo-FentonFe²⁺/H₂O₂/UV Light84.14% removal achieved at pH 3. europa.eu
UV/PeroxydisulfateUV Light / S₂O₈²⁻96% removal efficiency in the combined process. europa.eu
CoFe₂O₄/PAA SystemCobalt Ferrite / Peracetic Acid96.1% removal achieved at pH 7. aksci.com
Periodate/CatecholIO₄⁻ / CatecholRapid degradation of anilines within 60 seconds.

In practice, an integrated approach combining different strategies is often most effective. For example, at a former pharmaceutical plant, in-situ chemical oxidation (ISCO) with a persulfate-based agent was used to reduce high contaminant concentrations in a source zone, followed by biosparge (a form of bioremediation) to treat the residual dissolved contamination. capotchem.cn

Q & A

Q. How should researchers address inconsistencies between theoretical and experimental pKa values for this compound?

  • Methodological Answer : Re-measure pKa via potentiometric titration under standardized conditions (ionic strength, temperature). Compare with computational predictions (e.g., COSMO-RS). Investigate solvent effects and protonation site variability using ¹⁵N NMR .

Q. What meta-analysis techniques synthesize conflicting results from heterogeneous catalysis studies involving this compound?

  • Methodological Answer : Apply random-effects models to account for variability in catalyst systems. Stratify data by reaction type (e.g., hydrogenation vs. cross-coupling) and use funnel plots to detect publication bias .

Tables for Comparative Analysis

Table 1 : Key spectroscopic benchmarks for this compound

TechniqueCharacteristic DataReference
¹H NMR (CDCl₃)δ 1.2–1.4 (m, sec-butyl CH₂/CH₃)
IR (neat)3450 cm⁻¹ (N-H stretch)
EI-MSm/z 149 (M⁺), 134 (M⁺–CH₃)

Table 2 : Common synthetic routes and yields

MethodCatalystYield (%)Purity (HPLC)
Friedel-Crafts AlkylationAlCl₃7898.5
Buchwald-Hartwig AminationPd(OAc)₂/XPhos8599.1

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Reactant of Route 1
4-sec-Butylaniline
Reactant of Route 2
Reactant of Route 2
4-sec-Butylaniline

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